molecular formula C24H27FN2O3 B12350167 methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate CAS No. 2682867-54-3

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate

Cat. No.: B12350167
CAS No.: 2682867-54-3
M. Wt: 410.5 g/mol
InChI Key: GZGBNOYVLYYYCZ-NRFANRHFSA-N
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Description

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate typically involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methylamine and L-phenylalanine. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which mediate the compound’s effects on the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is unique due to its specific chemical structure, which includes a fluoropentyl chain and an indole core. This structure confers high potency and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic applications .

Biological Activity

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic cannabinoid that belongs to a class of compounds known as new psychoactive substances (NPS). This compound is notable for its structural complexity and its interaction with cannabinoid receptors, which significantly influences its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H27FN2O3C_{24}H_{27}FN_{2}O_{3}, indicating a sophisticated arrangement that includes an indole moiety and a fluoropentyl group. This configuration allows it to mimic the effects of natural cannabinoids like tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2 in the brain .

The primary biological activity of this compound is attributed to its agonistic action on the cannabinoid receptors:

  • CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered sensory perception.
  • CB2 Receptors : Primarily found in peripheral tissues, these receptors are involved in modulating immune responses and may influence inflammation and pain perception.

Research indicates that synthetic cannabinoids like this compound can produce effects similar to THC but often with greater potency and unpredictability, leading to increased risks of toxicity and adverse reactions .

Toxicological Profile

The safety profile of this compound raises significant concerns. Reports have linked synthetic cannabinoids to severe intoxications, including fatalities. The variability in response among users can be attributed to factors such as dosage, individual metabolism, and potential interactions with other substances .

Comparative Analysis with Similar Compounds

Several synthetic cannabinoids share structural similarities with this compound, exhibiting comparable pharmacological properties. Below is a comparison table highlighting some notable compounds:

Compound NameStructural FeaturesNotable Differences
5F-MDMB-PICAContains a dimethylbutanoate groupHigher potency at CB receptors
MDMB-FUBICAIncorporates fluorophenyl groupsDifferent side chain length
MPhP-5F-PICASimilar indole structure but different side chainsVariations in receptor affinity

These compounds exhibit varying degrees of receptor affinity and biological activity, which can influence their effects and potential for harm .

Case Studies and Research Findings

Research into the biological activity of this compound has highlighted several key findings:

  • Psychoactive Effects : In animal models, this compound has been shown to induce significant psychoactive effects comparable to those induced by THC. Studies indicate higher levels of intoxication and potential for addiction .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing risks associated with its use. Studies suggest that synthetic cannabinoids can have altered metabolic pathways compared to natural cannabinoids, leading to prolonged effects and increased toxicity .
  • Drug Interactions : There are documented cases where concurrent use with other psychoactive substances has resulted in enhanced effects or adverse reactions. This underscores the importance of understanding drug-drug interactions when assessing safety profiles .

Properties

CAS No.

2682867-54-3

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1

InChI Key

GZGBNOYVLYYYCZ-NRFANRHFSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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